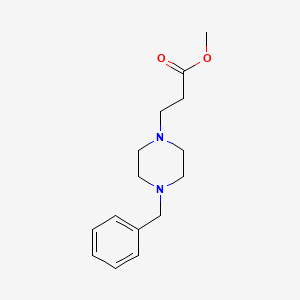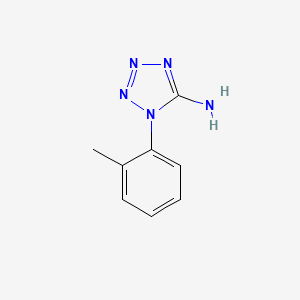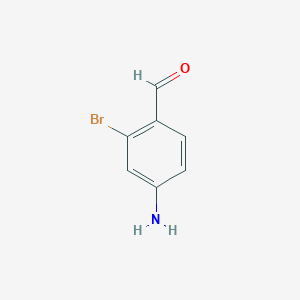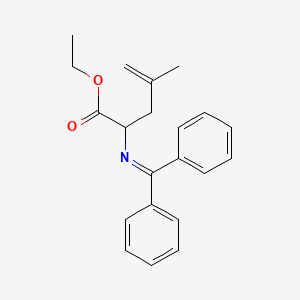![molecular formula C20H21N3O B2458162 4-[4-(4-Methylphenyl)-1-phenylpyrazol-3-yl]morpholine CAS No. 2319875-39-1](/img/structure/B2458162.png)
4-[4-(4-Methylphenyl)-1-phenylpyrazol-3-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “4-[4-(4-Methylphenyl)-1-phenylpyrazol-3-yl]morpholine” is a complex organic molecule that likely contains a pyrazole ring and a morpholine ring . Pyrazoles are heterocyclic compounds with a five-membered ring containing three carbon atoms and two nitrogen atoms . Morpholine is a common organic solvent used in chemical synthesis, which consists of a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .
Synthesis Analysis
While the specific synthesis pathway for “4-[4-(4-Methylphenyl)-1-phenylpyrazol-3-yl]morpholine” is not available, the synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions . For instance, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The synthesis of piperazine derivatives, which are similar to morpholine, can involve cyclization of 1,2-diamine derivatives with sulfonium salts, among other methods .
Zukünftige Richtungen
The future directions for research on “4-[4-(4-Methylphenyl)-1-phenylpyrazol-3-yl]morpholine” could include further investigation into its synthesis, properties, and potential applications. Given the biological activity of many pyrazole derivatives, it may be of interest to explore the potential biological activity of this compound .
Eigenschaften
IUPAC Name |
4-[4-(4-methylphenyl)-1-phenylpyrazol-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-16-7-9-17(10-8-16)19-15-23(18-5-3-2-4-6-18)21-20(19)22-11-13-24-14-12-22/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMSUGQGATWXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-methylphenyl)-1-phenyl-1H-pyrazol-3-yl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2458080.png)


![tert-butyl N-[3,3-dioxo-9-(prop-2-enamido)-3lambda6-thiabicyclo[3.3.1]nonan-7-yl]carbamate](/img/structure/B2458083.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide](/img/structure/B2458086.png)
![2-Aminospiro[3.3]heptan-7-ol;hydrochloride](/img/structure/B2458087.png)



![2-[(2,4-Dichlorophenoxy)methyl]-1-ethylbenzimidazole](/img/structure/B2458095.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2458096.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2458100.png)

